

Comprehensive Guide to Mass Spectrometry Fragmentation of Bromo-Isopropoxy-Anilines

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Compound of Interest

Compound Name: *4-Bromo-2-isopropoxy-5-methylaniline*

Cat. No.: *B11757489*

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Executive Summary

Bromo-isopropoxy-anilines (e.g., 3-bromo-4-isopropoxyaniline) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Their structural integrity relies on the precise arrangement of the bromine halogen, the isopropoxy ether, and the primary amine on the benzene ring.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns for this chemical class. It contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) and offers a mechanistic analysis of the competing fragmentation pathways—specifically the interplay between the bromine isotope signature and the ether cleavage kinetics.

Part 1: Instrumentation & Ionization Methodologies[1]

The choice of ionization source dictates the spectral richness and the utility of the data for structural elucidation vs. quantitation.

Feature	Electron Ionization (EI)	Electrospray Ionization (ESI)
Energy Regime	Hard Ionization (70 eV)	Soft Ionization
Primary Ion	Radical Cation	Protonated Molecule
Fragmentation	Extensive; structural fingerprinting	Minimal; requires MS/MS (CID)
Key Utility	Isomer differentiation & library matching	Biological matrix quantitation
Detection Limit	Nanogram range	Picogram/Femtogram range

Recommendation: For structural verification of raw materials and intermediates, GC-MS (EI) is the superior choice due to the diagnostic fragmentation of the isopropoxy group and the distinct bromine isotope pattern.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of bromo-isopropoxy-anilines under EI conditions (70 eV) is governed by three dominant mechanistic drivers:

The Bromine Isotope Anchor

Bromine exists naturally as two stable isotopes,

and

, in an approximate 1:1 ratio (50.69% vs 49.31%).

- Spectral Signature: The molecular ion () will always appear as a "doublet" separated by 2 mass units (X and X+2) with near-equal intensity.

- Diagnostic Value: Any fragment ion retaining the bromine atom will preserve this 1:1 doublet pattern. Loss of the doublet pattern indicates the loss of the bromine substituent.

Isopropoxy Ether Cleavage (The "Alkene Loss")

The isopropoxy group (

) typically undergoes a four-center rearrangement (analogous to a McLafferty rearrangement type mechanism) or simple heterolytic cleavage.

- Pathway A (Dominant): Loss of Propene (

, 42 Da). The ether oxygen abstracts a

-hydrogen from one of the methyl groups, leading to the elimination of neutral propene and the formation of a phenol-type radical cation.

- Pathway B (Minor): Loss of Isopropyl Radical (

, 43 Da). Direct cleavage of the

bond. This is less energetically favorable than the rearrangement but observed at higher energies.

Ortho-Effect & Ring Integrity

In isomers where the amine (

) and isopropoxy groups are ortho to each other, hydrogen bonding can stabilize the molecular ion or facilitate specific eliminations (e.g., loss of alcohols). However, in bromo-isopropoxy-anilines, the steric bulk of the bromine often dictates the fragmentation preference by destabilizing the ring during ionization.

Part 3: Case Study & Data Analysis

Compound: 3-Bromo-4-isopropoxyaniline (

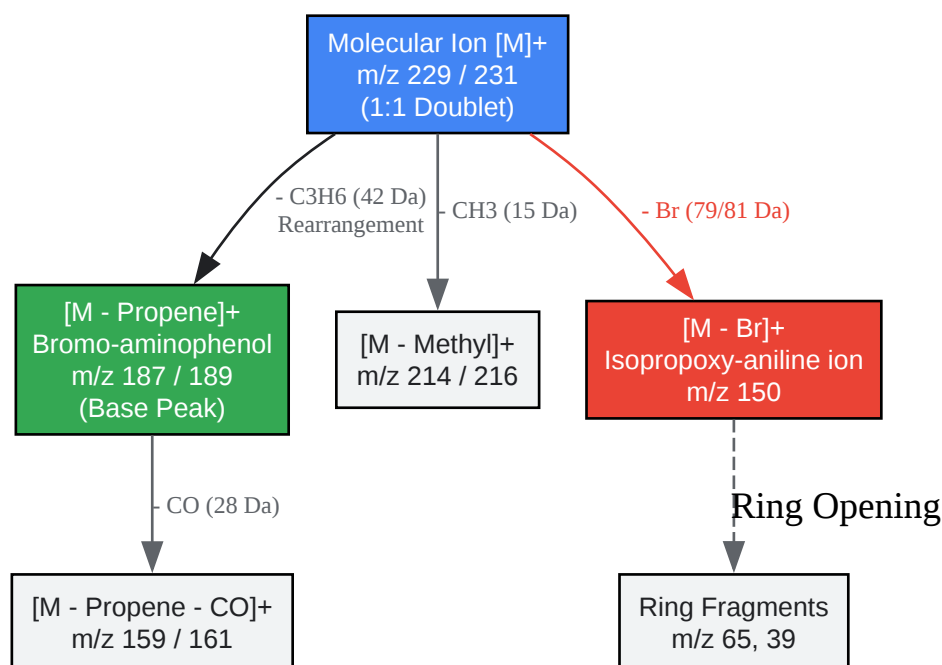
) Molecular Weight: 230.10 g/mol [1]

Predicted Fragmentation Table (EI Source)

Fragment Ion Identity	Formula	m/z (Br)	m/z (Br)	Relative Abundance	Mechanism
Molecular Ion ()		229	231	High (Doublet)	Parent Ion
[M - Methyl]		214	216	Low	-cleavage of isopropyl
[M - Propene]		187	189	Base Peak	4-center rearrangement (Ether cleavage)
[M - Isopropyl]		186	188	Medium	C-O bond homolysis
[M - Br]		150	-	Medium	C-Br bond cleavage (Isotope pattern lost)
Cyclopentadienyl Cation		65	-	High	Ring disintegration

Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channels for 3-bromo-4-isopropoxyaniline.



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Caption: Primary fragmentation pathways of 3-bromo-4-isopropoxyaniline under 70 eV Electron Impact ionization.

Part 4: Experimental Protocol (GC-MS)

To reproduce these results or validate incoming raw materials, follow this standardized protocol.

Sample Preparation

- Solvent: HPLC-grade Methanol or Ethyl Acetate.
- Concentration: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.
- Vial: Amber glass to prevent photolytic debromination.

GC Parameters

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Split mode (20:1), 250°C.
- Oven Program:
 - Hold at 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold at 280°C for 5 min.

MS Parameters[1][2][4][5][6][7][8][9][10][11]

- Source Temp: 230°C.
- Quadrupole Temp: 150°C.
- Scan Range: m/z 40–350.
- Solvent Delay: 3.0 min (to protect filament).

Data Validation Criteria (Self-Check)

- Check 1: Does the molecular ion at m/z 229/231 exhibit a 1:1 intensity ratio? (Confirms Bromine).[2][3]
- Check 2: Is there a significant peak at M-42 (m/z 187/189)? (Confirms Isopropoxy).
- Check 3: Is the peak width narrow (<0.1 min)? (Confirms purity and lack of thermal degradation).

References

- NIST Mass Spectrometry Data Center. "2-Bromo-4-isopropylaniline Mass Spectrum." National Institute of Standards and Technology (NIST). [\[Link\]](#)[4]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for rearrangement mechanisms).

- Takakis, I. M., et al. (1999). "Mass spectra of 1,2-alkylenedioxy-substituted benzofurazans: Differentiation between linear and angular isomers." Journal of Mass Spectrometry. [[Link](#)][6]

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